8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Overview
Description
8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is a complex organic compound featuring a bromopyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the bromopyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclocondensation of 3-aminopyrazole with a suitable biselectrophilic compound under controlled conditions . The subsequent steps involve the incorporation of the spirocyclic moiety and the dioxane ring, which are achieved through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The bromopyrazolo[1,5-a]pyrimidine core can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the bromine substituent or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the bromine site can yield a variety of substituted pyrazolo[1,5-a]pyrimidines with potential biological activities .
Scientific Research Applications
8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyrazolo[1,5-a]pyrimidine core is known to inhibit certain kinases, thereby modulating signaling pathways involved in cell growth and differentiation . The spirocyclic and dioxane moieties may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidine: Shares the bromopyrazolo[1,5-a]pyrimidine core but lacks the spirocyclic and dioxane moieties.
5-Bromopyrazolo[1,5-a]pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid: Contains a carboxylic acid group, making it more acidic and potentially more reactive in certain conditions.
Uniqueness
8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its combination of the bromopyrazolo[1,5-a]pyrimidine core with the spirocyclic and dioxane moieties. This structural complexity enhances its potential for diverse biological activities and applications in various fields of research .
Properties
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3/c15-10-8-16-12-7-11(17-19(12)9-10)13(20)18-3-1-14(2-4-18)21-5-6-22-14/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOPGSSCEWHKJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=NN4C=C(C=NC4=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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